N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Determination
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate. This comprehensive naming convention precisely describes the molecular architecture, indicating the presence of an ethyl ester group attached to the carboxylate functionality at the indole nitrogen, a hydroxyl group at the 6-position of the indole ring, and the characteristic acetamidoethyl side chain that maintains the essential structural features of the parent melatonin molecule.
The molecular formula of this compound is C16H20N2O5, with a molecular weight of 320.345 grams per mole. The compound is registered under Chemical Abstracts Service number 1391052-08-6 and is catalogued in the PubChem database with compound identifier 71314551. Alternative systematic names include 3-[2-(Acetylamino)ethyl]-5-Methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester, reflecting the functional group arrangements within the molecular structure.
The structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C, while the International Chemical Identifier string is InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19). These standardized representations enable precise identification and computational analysis of the molecular structure.
The following table summarizes the key chemical identifiers for this compound:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O5 |
| Molecular Weight | 320.345 g/mol |
| Chemical Abstracts Service Number | 1391052-08-6 |
| PubChem Compound Identifier | 71314551 |
| International Union of Pure and Applied Chemistry Name | ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate |
| InChIKey | UTTBAHIPNUITES-UHFFFAOYSA-N |
Crystallographic Analysis and Three-Dimensional Conformational Studies
While specific crystallographic data for this compound are not extensively documented in the available literature, computational conformational studies provide valuable insights into the three-dimensional molecular architecture. The compound exhibits conformational flexibility due to the ethyl ester side chain and the acetamidoethyl substituent, which can adopt various spatial arrangements influenced by intramolecular interactions and environmental factors.
Density functional theory calculations have been employed to investigate the conformational preferences of melatonin derivatives, including hydroxylated analogues. These computational studies reveal that the indole ring system maintains a planar configuration, while the ethyl ester group and the acetamidoethyl chain can rotate around their respective bonds, creating multiple conformational states. The presence of the hydroxyl group at the 6-position introduces additional hydrogen bonding possibilities that can stabilize specific conformations.
The molecular geometry optimization studies indicate that the compound possesses a topological polar surface area of 89.8 square angstroms, suggesting moderate polarity that could influence membrane permeability and receptor binding characteristics. The heavy atom count of 23 atoms contributes to the molecular complexity and potential for diverse intermolecular interactions. Rotatable bond analysis reveals six rotatable bonds within the structure, indicating significant conformational flexibility that may be important for biological activity.
Three-dimensional conformational modeling demonstrates that the acetamidoethyl side chain can adopt extended or folded configurations, potentially influencing the spatial presentation of key pharmacophoric elements. The ethyl ester moiety introduces lipophilic character while maintaining the capacity for hydrolytic conversion to the corresponding carboxylic acid under physiological conditions.
Comparative Structural Analysis with Native Melatonin and Related Derivatives
A comprehensive structural comparison between this compound and native melatonin reveals significant modifications that alter the physicochemical and potentially biological properties of the molecule. Native melatonin, with the molecular formula C13H16N2O2 and systematic name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, serves as the parent structure from which this derivative is developed.
The primary structural differences include the addition of a hydroxyl group at the 6-position of the indole ring and the incorporation of an ethyl carboxylate functionality at the indole nitrogen. These modifications represent a molecular weight increase from 232.28 grams per mole for melatonin to 320.345 grams per mole for the ethyl ester derivative. The hydroxyl substitution at the 6-position is particularly significant as it mirrors the structure of 6-hydroxymelatonin, a major metabolite of melatonin produced through cytochrome P450-mediated hydroxylation.
The following comparative analysis table illustrates the structural relationships:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Melatonin | C13H16N2O2 | 232.28 | 5-methoxy indole, acetamidoethyl side chain |
| 6-Hydroxymelatonin | C13H16N2O3 | 248.28 | 5-methoxy, 6-hydroxy indole, acetamidoethyl side chain |
| This compound | C16H20N2O5 | 320.345 | 5-methoxy, 6-hydroxy indole, acetamidoethyl side chain, N-ethyl carboxylate |
The carboxylate ester modification at the indole nitrogen represents a significant departure from the native structure, potentially altering receptor binding affinity and selectivity. This modification may also influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and elimination characteristics. The ester functionality could serve as a prodrug mechanism, potentially undergoing hydrolysis to release the corresponding carboxylic acid or other active metabolites.
Comparative analysis with other melatonin derivatives reveals that the combination of 6-hydroxylation and N-carboxylation represents a unique structural motif. The 6-hydroxy modification has been shown to enhance antioxidant properties compared to the parent melatonin, as demonstrated in studies involving ultraviolet radiation protection in human keratinocytes. The additional carboxylate ester functionality may further modulate these protective effects while introducing novel pharmacological properties.
Electronic Configuration and Molecular Orbital Modeling
Electronic structure analysis of this compound through density functional theory calculations provides insights into the molecular orbital characteristics and electronic properties that govern chemical reactivity and biological interactions. Computational studies employing various density functional theory methods have been applied to melatonin derivatives to understand their electronic configurations and reactivity patterns.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are critical parameters that determine the compound's electron donor and acceptor capabilities. For related melatonin derivatives, density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have revealed band gaps that influence photochemical and electrochemical properties. These calculations indicate that the indole ring system serves as the primary chromophoric unit, with the methoxy and hydroxyl substituents modulating the electronic distribution.
The electronic configuration analysis reveals that the compound possesses two hydrogen bond donor sites, corresponding to the hydroxyl group at the 6-position and the amide nitrogen in the acetamidoethyl chain. Five hydrogen bond acceptor sites are identified, including the carbonyl oxygens of the carboxylate ester and acetamide groups, the methoxy oxygen, and the hydroxyl oxygen. This hydrogen bonding profile significantly influences intermolecular interactions and potential receptor binding mechanisms.
Molecular orbital modeling demonstrates that the electron density distribution is concentrated primarily on the indole ring system and the carbonyl functionalities. The methoxy group at the 5-position and the hydroxyl group at the 6-position contribute electron density to the aromatic system through resonance effects, potentially enhancing the antioxidant capacity of the molecule. The carboxylate ester group introduces electron-withdrawing character that may modulate the overall electronic properties.
The calculated XLogP3-AA value of 1.8 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic character that could facilitate membrane transport while maintaining aqueous solubility. The molecular complexity parameter of 431 reflects the structural sophistication of the compound, indicating multiple potential sites for molecular recognition and binding interactions.
Properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTBAHIPNUITES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester begins with melatonin (5-methoxy-N-acetyltryptamine) as the primary precursor. Key modifications involve:
-
N-Decarbonylation : Removal of the acetyl group at the N-position to generate a free amine intermediate.
-
Esterification : Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate or similar reagents.
-
Hydroxylation : Selective oxidation at the 6-position of the indole ring to introduce the hydroxyl group.
A representative synthetic route is outlined below:
Step 1: N-Decarbonylation of Melatonin
Melatonin undergoes hydrolysis under basic conditions to remove the acetyl group. For example, treatment with sodium hydroxide (2M, 60°C, 4 hours) yields 5-methoxytryptamine.
Step 2: Esterification with Ethyl Chloroformate
The free amine reacts with ethyl chloroformate in the presence of triethylamine (TEA) as a base. Typical conditions include dichloromethane (DCM) as the solvent at 0–5°C for 2 hours, achieving >85% yield.
Step 3: Hydroxylation at the 6-Position
The 6-hydroxyl group is introduced via oxidation using hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 6 hours. This step requires careful control to avoid over-oxidation.
Alternative Routes Involving Protective Groups
To prevent undesired side reactions during hydroxylation, protective group strategies are employed:
Acetylation-Protection Method
-
Acetylation : Treat melatonin with acetic anhydride to protect the 6-position as an acetyloxy group.
-
N-Carboxylation : Perform esterification at the N-position as described in Step 2.
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Deprotection : Hydrolyze the acetyloxy group using potassium carbonate in methanol/water (1:1) at 25°C for 12 hours.
This method improves regioselectivity, with overall yields reaching 72%.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
Catalysts and Reagents
-
Triethylamine (TEA) : Used in esterification to neutralize HCl byproducts, with stoichiometric ratios (1:1) achieving optimal yields.
-
Hydrogen Peroxide (30% v/v) : Higher concentrations (>50%) lead to dimerization byproducts, reducing purity to <70%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and acetylated byproducts, achieving >95% purity.
Recrystallization
Recrystallization from ethanol/water (4:1) at −20°C yields crystalline this compound with a melting point of 128–130°C.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 3.87 (s, 3H, OCH₃), 6.72 (s, 1H, Ar-H).
-
HRMS (ESI+) : m/z calcd. for C₁₆H₂₀N₂O₅ [M+H]⁺: 321.1423; found: 321.1426.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Hydroxylation | 68 | 92 | Fewer steps |
| Acetylation-Protection | 72 | 95 | Higher regioselectivity |
| Patent Route | 65 | 90 | Scalable for industrial use |
The acetylation-protection method outperforms others in yield and purity but requires additional steps. Industrial-scale adaptations prioritize solvent recovery and continuous flow systems to reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like iodine and potassium hydroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine and potassium hydroxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various melatonin derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other melatonin derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets include various enzymes and receptors involved in the inflammatory response and oxidative stress pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between N-Carboxylate-6-hydroxy Melatonin Ethyl Ester and related compounds:
Key Observations:
- Substituent Effects : The hydroxyl group at the 6-position in this compound contrasts with acetylated derivatives (e.g., 6-acetyloxy or 6-acetyl groups), which may enhance stability by reducing oxidation susceptibility.
- Esterification : Ethyl ester groups in melatonin derivatives are associated with improved bioavailability, as seen in other ethyl ester prodrugs (e.g., naproxen ethyl ester).
- Molecular Weight Discrepancies: Despite identical molecular formulas (C₁₈H₂₂N₂O₆), the reported molecular weight of 346.38 g/mol for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester conflicts with theoretical calculations (~362 g/mol).
Stability and Reactivity
- Temperature and pH Sensitivity: Ethyl esters of aromatic amino acids (e.g., N-acetyl-L-tryptophan ethyl ester) exhibit stability across pH 3–8 and temperatures up to 60°C. This implies that this compound may share similar stability profiles, though specific data are lacking.
- Acetylation Impact : The acetyloxy group in N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester likely reduces hydrolysis rates compared to the hydroxyl analog, enhancing shelf life.
Biological Activity
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (N-CMEE) is a synthetic derivative of melatonin, a hormone produced by the pineal gland that plays a crucial role in regulating circadian rhythms and sleep-wake cycles. This compound has garnered attention for its potential therapeutic applications due to its unique biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C₁₆H₂₀N₂O₄
- Molecular Weight : Approximately 288.35 g/mol
- Structure : N-CMEE features a carboxylate group that enhances its solubility and reactivity compared to melatonin.
N-CMEE exhibits its biological effects primarily through interactions with melatonin receptors (MT1 and MT2), which are involved in various physiological processes. The compound is known to:
- Scavenge Free Radicals : N-CMEE reduces oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cellular integrity.
- Modulate Neurotransmitter Levels : It influences serotonin levels, contributing to mood regulation and sleep patterns.
- Exhibit Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, N-CMEE may mitigate inflammation in various tissues.
Antioxidant Activity
Research indicates that N-CMEE possesses significant antioxidant properties similar to those of melatonin. It can effectively scavenge free radicals through various mechanisms, including hydrogen atom transfer and single electron transfer. This activity is crucial in protecting cells from oxidative damage associated with numerous diseases, including neurodegenerative disorders.
Neuroprotective Effects
N-CMEE has been studied for its potential neuroprotective effects, particularly in conditions characterized by oxidative stress and inflammation. In vitro studies have shown that it can promote neurogenesis in neuronal cultures, suggesting its role in enhancing brain repair mechanisms.
Modulation of Circadian Rhythms
As a melatonin derivative, N-CMEE modulates circadian rhythms by acting on melatonin receptors. This modulation can influence sleep patterns and overall circadian regulation, making it a candidate for treating sleep disorders.
Research Findings
Several studies have explored the biological activity of N-CMEE:
- Antioxidant Studies : A study demonstrated that N-CMEE scavenges up to 10 units of ROS per molecule, significantly reducing oxidative stress markers in cellular models .
- Neurogenesis Research : In animal models, N-CMEE administration led to increased hippocampal neurogenesis, indicating potential benefits for cognitive function .
- Circadian Studies : Research indicated that N-CMEE effectively shifts circadian rhythms in rodent models, supporting its use in sleep-related therapies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant capacity | N-CMEE showed significant ROS scavenging ability compared to controls. |
| Study 2 | Investigate neurogenic potential | Enhanced neurogenesis observed in treated neuronal cultures. |
| Study 3 | Assess circadian modulation | Effective in shifting circadian rhythms in rodent models. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, and how can purity be optimized?
- Methodology : Synthesis typically involves esterification of melatonin derivatives with carboxylic acid precursors under catalytic conditions. Key steps include:
- Protection of the hydroxyl group on melatonin to prevent side reactions (e.g., using acetyl or tert-butyldimethylsilyl groups) .
- Coupling the carboxylate group via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the ester bond .
- Purification via reversed-phase HPLC or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify ester linkage (e.g., δ 4.2–4.4 ppm for ethyl ester protons) and carboxylate integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Protocol :
- Store lyophilized samples at –80°C in inert atmospheres (argon) to prevent oxidation .
- Conduct accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., free melatonin or carboxylate hydrolysis byproducts) .
- Critical Parameters : pH-dependent hydrolysis is a major degradation pathway; buffer solutions (pH 4–8) should be tested to identify optimal storage conditions .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo studies to evaluate the neuroprotective efficacy of this compound?
- Experimental Models :
- In Vitro : Use SH-SY5Y neuronal cells under oxidative stress (e.g., H₂O₂ or 6-OHDA exposure) to measure ROS reduction via DCFH-DA fluorescence .
- In Vivo : Administer the compound (10–50 mg/kg, IP) in Parkinson’s disease models (e.g., MPTP-treated mice) and assess dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .
Q. How should contradictory data on the compound’s pharmacokinetics be resolved?
- Approach :
- Compare absorption rates across models (e.g., Caco-2 monolayers vs. rodent plasma LC-MS/MS profiles) to identify species-specific metabolism .
- Analyze esterase activity in target tissues (e.g., liver microsomes) to quantify hydrolysis kinetics and active metabolite generation .
Q. What computational strategies can predict the binding affinity of this compound to melatonin receptors?
- Methods :
- Molecular Docking : Use AutoDock Vina with MT₁/MT₂ receptor structures (PDB: 6ME4) to map interactions (e.g., hydrogen bonding with Gln181 or hydrophobic contacts) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .
Q. What experimental parameters are critical for assessing the compound’s potential as a NO synthase modulator?
- Key Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
